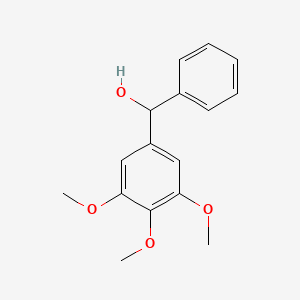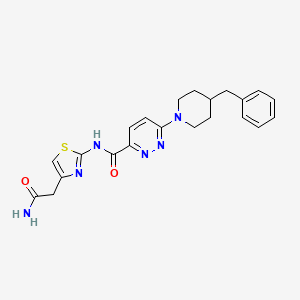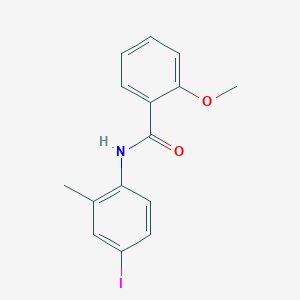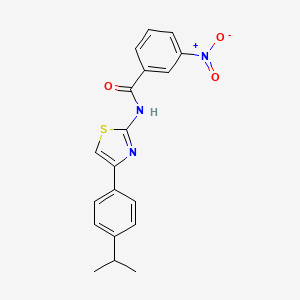![molecular formula C17H12N2O3S B2529336 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034436-81-0](/img/structure/B2529336.png)
N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, which is a core structure known for its biological activity. The bifuran moiety suggests potential for interaction with biological targets, possibly through pi-pi interactions or hydrogen bonding. The benzo[d]thiazole scaffold is a common feature in molecules with anticancer properties, as seen in various synthesized derivatives that have been evaluated for their biological activities, including anticancer, antibacterial, antifungal, and diuretic effects .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamide derivatives often involves the reaction of appropriate acid chlorides with amines or other nitrogen-containing nucleophiles. For example, a series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, the synthesis of this compound would likely involve a condensation reaction between a bifuran-substituted amine and benzo[d]thiazole-2-carboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of the benzo[d]thiazole ring system, which is known to confer rigidity to the molecule and allow for specific interactions with biological targets. The presence of the carboxamide group is essential for the biological activity, as it can participate in hydrogen bonding and other non-covalent interactions .
Chemical Reactions Analysis
Benzo[d]thiazole-2-carboxamide derivatives can undergo various chemical reactions, depending on the substituents present on the molecule. For instance, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines resulted in the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . The bifuran moiety in this compound could potentially undergo electrophilic substitution reactions or act as a dienophile in Diels-Alder reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives are influenced by their molecular structure. The presence of the carboxamide group typically increases solubility in polar solvents and may enhance the molecule's ability to cross biological membranes. The bifuran moiety could contribute to the lipophilicity of the compound, affecting its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds .
Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects
The compound N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k, which shares structural similarities with the queried compound, demonstrated antidepressant-like effects. This was evidenced through various rodent behavioral battery tests. The substance reduced immobility time, increased swimming behavior in forced swim tests, and potentiated 5-hydroxytryptamine-induced head twitch response, indicating an increase in serotonergic neurotransmission in the brain. Furthermore, it showcased anti-anhedonia effects by increasing sucrose consumption and reversing behavioral alterations in olfactory bulbectomy rats, signifying its potential as an antidepressant-like agent (Kurhe et al., 2014).
Anticancer Properties
The benzothiazole derivative compounds, including those structurally related to the requested compound, have been researched for their potential anticancer properties. For instance, derivatives like 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193) have shown promising results against various types of cancer, including lung carcinoma. They are believed to exert antineoplastic effects via a state of guanine nucleotide depletion, revealing a potential pathway for cancer treatment (Jayaram et al., 1982).
Anti-inflammatory and Antioxidant Activities
Benzofused thiazole derivatives have been highlighted for their potential as anti-inflammatory and antioxidant agents. Studies have shown that certain benzofused thiazole analogues, including those structurally similar to the queried compound, exhibit significant anti-inflammatory and antioxidant activities. These properties are advantageous for developing therapeutic agents for various conditions, including those related to inflammation and oxidative stress (Raut et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that play a key role in the inflammatory response .
Result of Action
The molecular and cellular effects of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide’s action result in the reduction of inflammation . By inhibiting the COX enzymes and preventing the formation of prostaglandins, the compound reduces the inflammatory response .
Zukünftige Richtungen
The development of “N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide” and similar compounds as potential antituberculosis agents is a promising area of research . Future studies could focus on further optimizing the chemical structure of these compounds to enhance their anti-TB activity and reduce their potential toxicity .
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(17-19-12-4-1-2-6-15(12)23-17)18-10-11-7-8-14(22-11)13-5-3-9-21-13/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGPALOCFANQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)



![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
